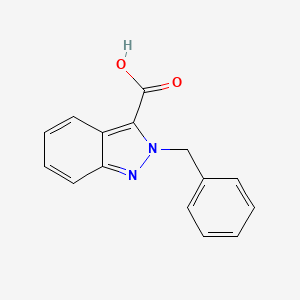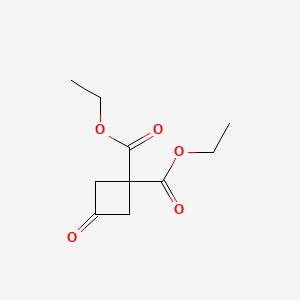
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Übersicht
Beschreibung
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H14O5 . It has a molecular weight of 214.22 g/mol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1(CC(=O)C1)C(=O)OCC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.21 g/mol . It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are 214.08412354 g/mol . The topological polar surface area is 69.7 Ų . It has 15 heavy atoms . The compound has a complexity of 266 .Wissenschaftliche Forschungsanwendungen
Synthesis and Physical-Chemical Properties
- A study by Chernykh et al. (2016) explored the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, highlighting differences in pKa values due to stereochemical variations (Chernykh et al., 2016).
Cycloaddition and Polymerization Reactions
- Liu et al. (2016) demonstrated that diethyl and dimethyl cyclopropane-1,1-dicarboxylate can react with phthalazinium dicyanomethanides to form derivatives with high yields and excellent diastereoselectivities, showcasing its potential in cycloaddition reactions (Liu et al., 2016).
- Perrott and Novak (1996) reported on the living ring-opening metathesis polymerizations of 3,4-Disubstituted Cyclobutenes, including derivatives of cyclobutene dicarboxylate, suggesting its utility in the synthesis of functionalized polymers (Perrott & Novak, 1996).
Structural Transformations and Stereochemistry
- A study by Vasil’ev et al. (2020) highlighted the use of diethyl (but-3-en-1-yl)(propargyl)malonate to synthesize diethyl 3-vinylcyclohex-3-ene-1,1-dicarboxylate, demonstrating the potential for stereocontrolled routes to compounds with exocyclic double bonds (Vasil’ev et al., 2020).
Applications in Organic Synthesis and Material Science
- The work of Trivedi et al. (2006) in synthesizing new organo gelators, such as dicyclohexylammonium hydrogen cyclobutane-1,1-dicarboxylate, showcases the compound's relevance in material science, particularly in the formation of gels through noncovalent synthesis (Trivedi et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYQVYRVAVAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563393 | |
| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99173-61-2 | |
| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

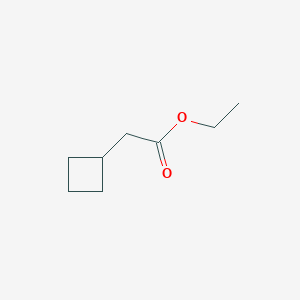

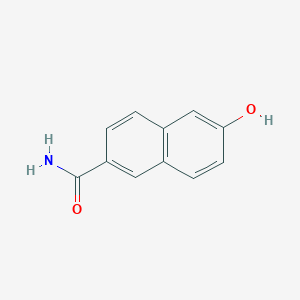

![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
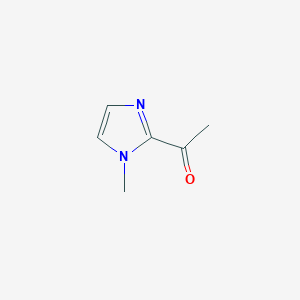

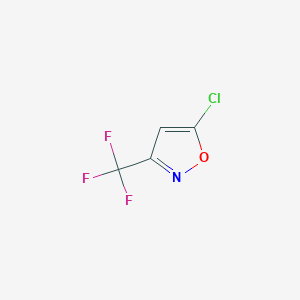
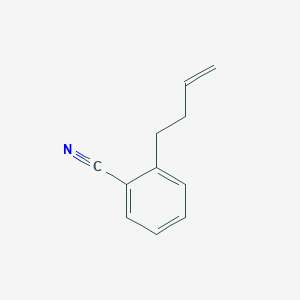
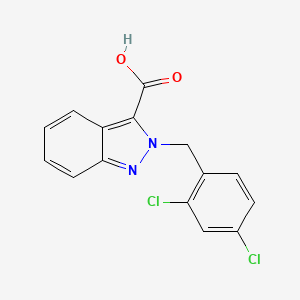


![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)
